1-(Benzyloxy)-4-brom-2-fluorbenzol

Übersicht

Beschreibung

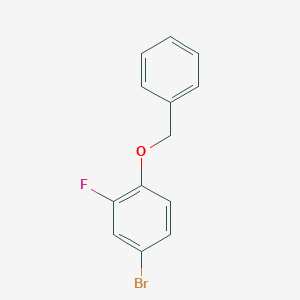

1-(Benzyloxy)-4-bromo-2-fluorobenzene is an organic compound with the molecular formula C13H10BrFO It is a derivative of benzene, where the benzene ring is substituted with a benzyloxy group, a bromine atom, and a fluorine atom

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-4-bromo-2-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Material Science: Used in the development of new materials with specific electronic or optical properties.

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene typically involves a multi-step process. One common method starts with the bromination of 1-(Benzyloxy)-2-fluorobenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzyloxy)-4-bromo-2-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The benzyloxy group can be oxidized to a carbonyl group, or reduced to a benzyl group, depending on the reagents used.

Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Heck coupling reactions, where the bromine atom is replaced by a new carbon-carbon bond.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, and amines.

Oxidation: Products include benzaldehyde derivatives.

Reduction: Products include benzyl alcohol derivatives.

Cross-Coupling: Products include biaryl compounds and other complex organic molecules.

Wirkmechanismus

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-fluorobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing effects of the bromine and fluorine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. In cross-coupling reactions, the palladium catalyst coordinates with the bromine atom, allowing for the formation of a new carbon-carbon bond through a series of oxidative addition, transmetalation, and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

- 1-(Benzyloxy)-4-bromo-2-chlorobenzene

- 1-(Benzyloxy)-4-bromo-2-iodobenzene

- 1-(Benzyloxy)-4-bromo-2-methylbenzene

Comparison: 1-(Benzyloxy)-4-bromo-2-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, iodo, and methyl analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it particularly useful in specific synthetic applications where these properties are advantageous .

Biologische Aktivität

1-(Benzyloxy)-4-bromo-2-fluorobenzene is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and the presence of halogen substituents. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of 1-(Benzyloxy)-4-bromo-2-fluorobenzene is C₁₃H₉BrF. The compound features a benzene ring substituted with a benzyloxy group, a bromine atom, and a fluorine atom. The presence of these substituents enhances its lipophilicity and bioavailability, which are crucial for biological activity.

Antimicrobial Properties

Compounds similar to 1-(Benzyloxy)-4-bromo-2-fluorobenzene have been studied for their antimicrobial properties. For instance, related benzyloxy compounds have shown promising results against various pathogens. A study on N-(4-(benzyloxy)benzyl)-4-aminoquinolines indicated that some derivatives exhibited minimal inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug isoniazid . This suggests that structural modifications in compounds containing benzyloxy groups can lead to enhanced antimicrobial activities.

The mechanisms by which halogenated compounds exert their biological effects often involve interactions with biological targets such as enzymes or receptors. The electron-withdrawing nature of bromine and fluorine atoms can enhance the reactivity of the compound, allowing it to participate in various chemical interactions that may disrupt microbial cell functions or inhibit enzymatic activity .

Synthesis

The synthesis of 1-(Benzyloxy)-4-bromo-2-fluorobenzene can be achieved through several synthetic routes. A common method involves the electrophilic substitution of a benzyloxy-substituted benzene derivative with bromine and fluorine under controlled conditions to ensure high yields and selectivity.

General Synthesis Steps:

- Preparation of the Benzyloxy Group : Reacting phenol with benzyl bromide in the presence of a base to form the benzyloxy derivative.

- Halogenation : Using bromine and fluorine reagents to introduce the halogen substituents onto the aromatic ring.

Comparative Analysis with Similar Compounds

The following table summarizes some structural comparisons between 1-(Benzyloxy)-4-bromo-2-fluorobenzene and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-fluorobenzene | C₆H₄BrF | Simple structure without benzyloxy group |

| 4-Bromo-2-fluorobenzene | C₆H₄BrF | Different substitution pattern |

| 1-Benzyloxy-4-bromo-2-fluorobenzene | C₁₃H₉BrF | Contains both bromine and fluorine |

| 1-Benzyloxy-2-bromo-6-chloro-4-fluorobenzene | C₁₃H₉BrClF | Contains chlorine instead of fluorine |

| 1-Bromo-2-fluoro-3-methoxybenzene | C₉H₈BrF | Contains a methoxy instead of a benzyloxy group |

This table illustrates how the unique combination of functional groups in 1-(Benzyloxy)-4-bromo-2-fluorobenzene provides distinct reactivity patterns that differentiate it from similar compounds, making it a valuable target for further study in organic synthesis and medicinal chemistry.

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVUDNMNSPYSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595975 | |

| Record name | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133057-82-6 | |

| Record name | 1-(Benzyloxy)-4-bromo-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.